- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Cas no 915948-98-0 (azetidin-1-yl-(5-chloropyrazin-2-yl)methanone)
L'azetidin-1-il-(5-cloropirazin-2-il)metanone è un composto eterociclico di interesse chimico-farmaceutico, caratterizzato dalla presenza di un nucleo azetidinico e di un gruppo pirazinico clorurato. La sua struttura molecolare lo rende particolarmente utile come intermedio nella sintesi di molecole biologicamente attive, grazie alla reattività del gruppo carbonilico e alla stabilità del sistema azetidinico. La presenza del cloro in posizione 5 sul pirazina conferisce proprietà elettron-attrattrici, influenzando la reattività del composto in reazioni di sostituzione o accoppiamento. Questo derivato è spesso impiegato in ricerche per lo sviluppo di nuovi farmaci, in particolare nel campo degli agenti antimicrobici o modulatori del sistema nervoso centrale, grazie alla sua capacità di interagire con target proteici specifici.
915948-98-0 structure
Product Name:azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
Numero CAS:915948-98-0
MF:C8H8ClN3O
MW:197.621620178223
MDL:MFCD26394902
CID:786935
Update Time:2025-06-20
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methanone, 1-azetidinyl(5-chloro-2-pyrazinyl)-
- 2-(azetidin-1-ylcarbonyl)-5-chloropyrazine
- azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
- 1-Azetidinyl(5-chloro-2-pyrazinyl)methanone (ACI)
- 5-[(Azetidin-1-yl)carbonyl]-2-chloropyrazine
- Azetidin-1-yl(5-chloropyrazin-2-yl)methanone
-
- MDL: MFCD26394902
- Inchi: 1S/C8H8ClN3O/c9-7-5-10-6(4-11-7)8(13)12-2-1-3-12/h4-5H,1-3H2
- Chiave InChI: WIFSSWYPPHSSIV-UHFFFAOYSA-N
- Sorrisi: O=C(N1CCC1)C1C=NC(Cl)=CN=1
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099001633-1g |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 95% | 1g |
$721.14 | 2023-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-1 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 1g |
¥ 4,290.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-5 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 5g |
¥ 12,870.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-10 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 10g |
¥ 21,450.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-25 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 25g |
¥ 42,900.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4532-50 G |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 97% | 50g |
¥ 68,640.00 | 2021-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150231-100mg |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 98% | 100mg |
¥1549.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150231-250mg |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 98% | 250mg |
¥2650.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150231-1g |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 98% | 1g |
¥5302.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150231-5g |
Azetidin-1-yl(5-chloropyrazin-2-yl)methanone |
915948-98-0 | 98% | 5g |
¥8067.00 | 2024-04-25 |
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
1.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide , Acetonitrile ; 5 h, rt → 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt
2.2 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2 h, rt
2.2 Reagents: Triethylamine Solvents: Dichloromethane ; 72 h, rt
Riferimento
- Property based optimisation of glucokinase activators - discovery of the phase IIb clinical candidate AZD1656, MedChemComm, 2012, 3(9), 1077-1081
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Riferimento
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; 30 min, rt; 30 min, 30 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
2.2 Solvents: Water ; 60 °C → 10 °C
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
3.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
3.2 Reagents: Sodium hydroxide Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
5.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
5.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
2.2 Solvents: Water ; 60 °C → 10 °C
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
3.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
3.2 Reagents: Sodium hydroxide Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
4.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
5.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
5.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Riferimento
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium chloride Solvents: Toluene ; rt → 73 °C
1.2 Reagents: Thionyl chloride ; 60 min, 73 °C; 4 h, 73 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Reagents: Thionyl chloride ; 60 min, 73 °C; 4 h, 73 °C
2.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
2.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Riferimento
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
3.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
2.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
3.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
3.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Riferimento
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; < 10 °C; 6 h, 100 °C; 100 °C → 60 °C
1.2 Solvents: Water ; 60 °C → 10 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
4.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
4.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
1.2 Solvents: Water ; 60 °C → 10 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Reagents: Sulfolane Solvents: Toluene ; 2.5 h, 150 °C; 150 °C → 70 °C
2.2 Reagents: Sodium hydroxide Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5, 45 °C → 75 °C; 90 min, 75 °C
3.1 Reagents: Phosphorus pentachloride Solvents: Toluene ; 0 °C; 2 h, 80 °C
4.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; < 20 °C; 30 min, 20 °C
4.2 Solvents: Toluene ; 60 min, 73 °C; 60 min, 95 °C
Riferimento
- Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine, Organic Process Research & Development, 2018, 22(2), 241-246
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Raw materials
- Sodium 1,6-Dihydro-6-oxo-2,3-pyrazinedicarboxylate
- Methyl 5-chloropyrazine-2-carboxylate
- 5-Hydroxypyrazine-2-carboxylic acid
- 2,3-diaminobut-2-enedinitrile
- 5-chloropyrazine-2-carbonyl chloride
- 5-Chloropyrazine-2-carboxylic acid
- Azetidine hydrochloride
- 2-oxoacetic acid
- 6-oxo-1,6-dihydropyrazine-2,3-dicarbonitrile
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Preparation Products
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:915948-98-0)azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
Numero d'ordine:A946448
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:54
Prezzo ($):585.0
Email:sales@amadischem.com
azetidin-1-yl-(5-chloropyrazin-2-yl)methanone Letteratura correlata
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
915948-98-0 (azetidin-1-yl-(5-chloropyrazin-2-yl)methanone) Prodotti correlati
- 1177422-48-8((5-chloro-2-pyrazinyl)(4-methyl-1-piperazinyl)methanone)
- 959241-31-7(2-Chloro-6-(1-pyrrolidinylcarbonyl)pyrazine)
- 915949-00-7(5-Chloro-N,N-dimethylpyrazine-2-carboxamide)
- 673485-49-9(PYRAZINECARBOXAMIDE, 3-CHLORO-N,N-DIETHYL-)
- 959241-37-3(2-Chloro-6-(4-methyl-1-piperazinyl)carbonylpyrazine)
- 1049025-94-6(5-Chloro-N-methylpyrazine-2-carboxamide)
- 1086110-83-9(6-Chloro-N-methylpyrazine-2-carboxamide)
- 1245215-68-2((5-Chloropyrazin-2-yl)(pyrrolidin-1-yl)methanone)
- 959240-74-5(6-Chloro-N,N-dimethylpyrazine-2-carboxamide)
- 33332-48-8(2-chloro-6-(1-piperidinylcarbonyl)pyrazine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:915948-98-0)azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
Purezza:99%
Quantità:1g
Prezzo ($):585.0